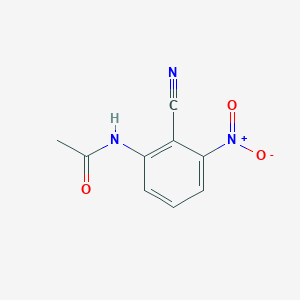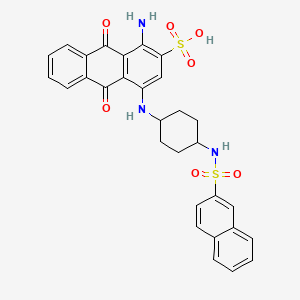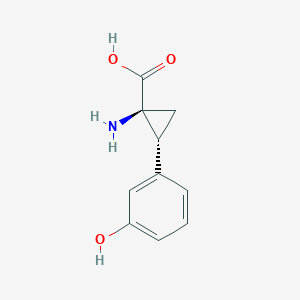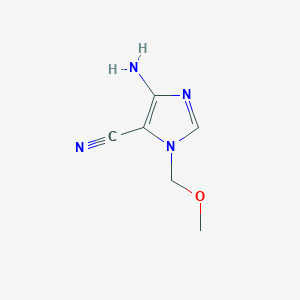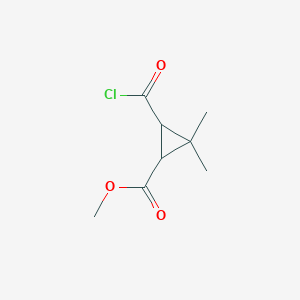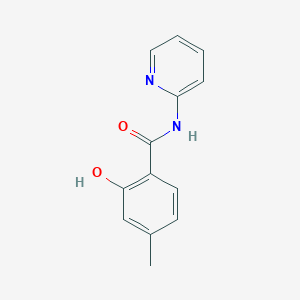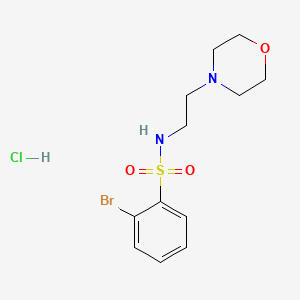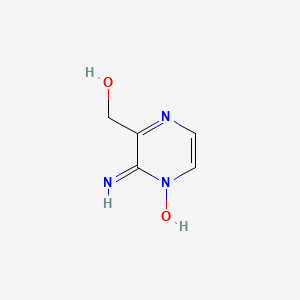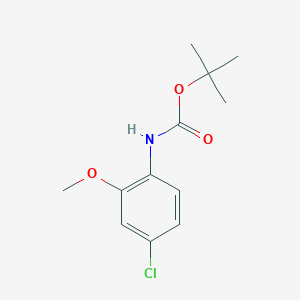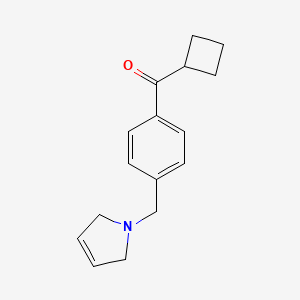
Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol It is characterized by a cyclobutyl group attached to a phenyl ring, which is further substituted with a pyrrolinomethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone typically involves the reaction of cyclobutyl phenyl ketone with a pyrrolinomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction temperature is maintained between 0°C to 25°C to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
類似化合物との比較
Cyclobutyl phenyl ketone: Lacks the pyrrolinomethyl group, making it less versatile in certain chemical reactions.
Cyclobutyl 4-(2,5-dihydro-1H-pyrrol-1-yl)methylphenyl ketone: A closely related compound with similar structural features but different reactivity and applications.
Uniqueness: Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone is unique due to the presence of both cyclobutyl and pyrrolinomethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
特性
CAS番号 |
898764-83-5 |
|---|---|
分子式 |
C16H19NO |
分子量 |
241.33 g/mol |
IUPAC名 |
cyclobutyl-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
InChI |
InChI=1S/C16H19NO/c18-16(14-4-3-5-14)15-8-6-13(7-9-15)12-17-10-1-2-11-17/h1-2,6-9,14H,3-5,10-12H2 |
InChIキー |
QNGASXHUZWAXKV-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


